

2-Methyltetrahydrothiophen-3-one: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methyltetrahydrothiophen-3-one

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Abstract

2-Methyltetrahydrothiophen-3-one is a sulfur-containing heterocyclic ketone that serves as a valuable building block in organic synthesis. Its unique structural features and reactivity make it an important intermediate in the preparation of a range of molecules, most notably in the agrochemical sector as a precursor to herbicides. This document provides detailed application notes and experimental protocols for the use of **2-Methyltetrahydrothiophen-3-one** and its close analogs in organic synthesis, with a focus on providing researchers, scientists, and drug development professionals with practical information for its application.

Introduction

2-Methyltetrahydrothiophen-3-one, also known as blackberry thiophenone, is a versatile organic compound.[1] While it is recognized for its distinct aroma and is utilized in the fragrance and flavor industries, its primary significance in synthetic organic chemistry lies in its role as a reactive intermediate.[2] The presence of a ketone functional group and a sulfur atom within a five-membered ring allows for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules. This document will focus on its application as a synthetic intermediate, providing detailed protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyltetrahydrothiophen-3-one** is provided in the table below. This data is essential for its handling, reaction setup, and



purification.

Property	Value	Reference		
CAS Number	13679-85-1	[3]		
Molecular Formula	C ₅ H ₈ OS	[4]		
Molecular Weight	116.18 g/mol	[3][4]		
Appearance	Colorless to pale yellow liquid	[1]		
Density	1.119 g/mL at 25 °C			
Boiling Point	82 °C at 28 mmHg			
Refractive Index	n20/D 1.508			
Solubility	Insoluble in water; soluble in alcohol and fats.	[3]		

Applications in Organic Synthesis

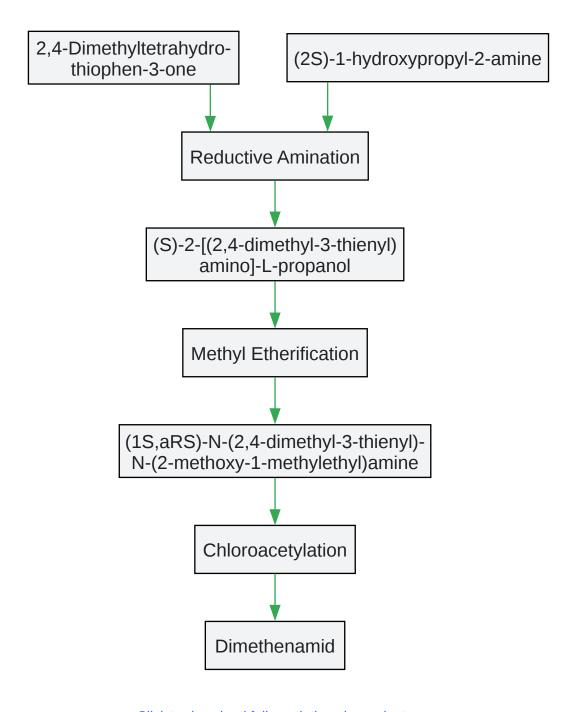
While the direct use of **2-Methyltetrahydrothiophen-3-one** in pharmaceutical synthesis is not extensively documented in publicly available literature, the synthesis and reactions of its close analog, 2,4-dimethyltetrahydrothiophen-3-one, are well-established, particularly in the agrochemical industry. The protocols for this analog serve as a strong proxy for the reactivity and potential applications of **2-Methyltetrahydrothiophen-3-one**.

Intermediate in Herbicide Synthesis: The Case of Dimethenamid

A significant application of a substituted tetrahydrothiophen-3-one is in the production of the herbicide Dimethenamid.[5] The synthesis involves the reaction of 2,4-dimethyl-3-aminothiophene, derived from 2,4-dimethyltetrahydrothiophen-3-one, with other reagents to build the final herbicidal molecule.[6]

Below is a general workflow for the synthesis of Dimethenamid, highlighting the role of the tetrahydrothiophenone core.





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Caption: Synthesis workflow for Dimethenamid from 2,4-dimethyltetrahydrothiophen-3-one.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key intermediate, 2,4-dimethyltetrahydrothiophen-3-one, and its subsequent conversion towards the herbicide



Dimethenamid. These protocols are adapted from patent literature and can be considered as a starting point for the development of reactions with **2-Methyltetrahydrothiophen-3-one**.

Protocol 1: Synthesis of 2,4-Dimethyltetrahydrothiophen-3-one

This protocol describes a one-pot synthesis of 2,4-dimethyltetrahydrothiophen-3-one from methacrylic acid and 2-mercaptopropionic acid.[7]

Materials:

- Methacrylic acid (1.1 mol)
- 2-Mercaptopropionic acid (1.0 mol)
- Cuprous chloride (0.02 mol total)
- Sodium p-toluenesulfonate (0.015 mol)
- Toluene
- 1M Sodium hydroxide solution
- Dichloromethane
- · Anhydrous magnesium sulfate
- · Hydrochloric acid

Equipment:

- Reaction flask with stirring and heating capabilities
- Distillation apparatus
- Separatory funnel

Procedure:



- To a reaction flask, add methacrylic acid (94.7 g, 1.1 mol) and 2-mercaptopropionic acid (106.1 g, 1.0 mol).
- Stir the mixture and add cuprous chloride (1.0 g, 0.01 mol) and sodium p-toluenesulfonate (2.91 g, 0.015 mol).
- Heat the mixture to 140 °C and stir for 2 hours.
- Add a second portion of cuprous chloride (1.0 g, 0.01 mol).
- Increase the temperature to 160 °C and continue the reaction for another 2 hours.
- After the reaction is complete, gradually heat the mixture to 180-190 °C and collect the distillate.
- Dissolve the distillate in toluene and wash with 1M aqueous sodium hydroxide solution until the aqueous layer is alkaline.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Remove the toluene by distillation to obtain 2,4-dimethyltetrahydrothiophen-3-one.
- The aqueous layer can be acidified with hydrochloric acid and extracted with dichloromethane to recover unreacted starting materials.

Expected Yield: Approximately 90.35% with a purity of 99.2%.[7]

Protocol 2: Reductive Amination of 2,4-Dimethyltetrahydrothiophen-3-one

This protocol outlines the reductive amination of 2,4-dimethyltetrahydrothiophen-3-one with L-alaninol, a key step in the synthesis of Dimethenamid.[8]

Materials:

- 2,4-Dimethyltetrahydrothiophen-3-one (from Protocol 1)
- L-alaninol ((2S)-1-hydroxypropyl-2-amine)



• p-Toluenesulfonic acid

Equipment:

Reaction flask with heating and distillation capabilities

Procedure:

- In a reaction flask, combine 10.4 g of 2,4-dimethyltetrahydrothiophen-3-one (98.5% purity) and 9.1 g of L-alaninol (99% purity, ee value 99%).
- Add 0.3 g of p-toluenesulfonic acid monohydrate as a catalyst.
- Heat the reaction mixture to its boiling point (approximately 170 °C) and allow it to reflux.
- The reaction progress can be monitored by techniques such as TLC or GC-MS.
- Upon completion, the resulting (S)-2-[(2,4-dimethyl-3-thienyl)amino]-L-propanol can be isolated and purified using standard techniques like distillation or chromatography.

Data Summary

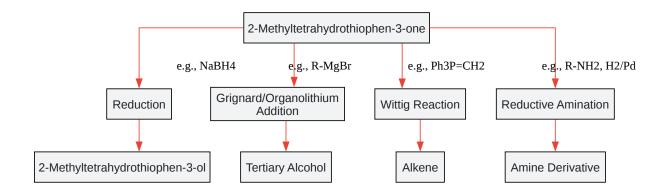
The following table summarizes the quantitative data from the described protocols.



Reactio n	Starting Material s	Key Reagent s/Cataly sts	Conditi ons	Product	Yield	Purity	Referen ce
Protocol 1	Methacry lic acid, 2- Mercapto propionic acid	Cuprous chloride, Sodium p- toluenes ulfonate	140-160 °C	2,4- Dimethylt etrahydro thiophen- 3-one	90.35%	99.2%	[7]
Protocol 2	2,4- Dimethylt etrahydro thiophen- 3-one, L- alaninol	p- Toluenes ulfonic acid	~170 °C (reflux)	(S)-2- [(2,4- dimethyl- 3- thienyl)a mino]-L- propanol	Not specified	Not specified	[8]

Logical Relationships in Synthesis

The ketone functionality of **2-methyltetrahydrothiophen-3-one** allows for a variety of subsequent reactions, making it a versatile intermediate. The following diagram illustrates some potential synthetic transformations.





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Caption: Potential synthetic transformations of **2-Methyltetrahydrothiophen-3-one**.

Conclusion

2-Methyltetrahydrothiophen-3-one and its analogs are valuable intermediates in organic synthesis. The detailed protocols for the synthesis of 2,4-dimethyltetrahydrothiophen-3-one and its application in the synthesis of the herbicide Dimethenamid demonstrate its utility in the agrochemical field. The reactivity of the ketone functional group opens up possibilities for its use in the synthesis of a wider range of molecules, including potential pharmaceutical candidates. The provided protocols and data serve as a practical guide for researchers exploring the synthetic potential of this class of compounds. Further research into the application of **2-Methyltetrahydrothiophen-3-one** in medicinal chemistry is warranted to fully exploit its synthetic versatility.

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